molecular formula C6H7N3O4 B2576370 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid CAS No. 1006441-04-8

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid

Cat. No. B2576370
CAS RN: 1006441-04-8
M. Wt: 185.139
InChI Key: MTBVWZZYIPQLBF-UHFFFAOYSA-N
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Description

“1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” is a chemical compound that belongs to the class of organic compounds known as pyrazoles . Pyrazoles are compounds containing a pyrazole ring, which is a five-membered aromatic ring with two nitrogen atoms and three carbon atoms .


Synthesis Analysis

The synthesis of pyrazole derivatives, including “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid”, often involves the cycloaddition of N-isocyanoiminotriphenylphosphorane to terminal alkynes . Other methods include one-pot condensations of ketones, aldehydes, and hydrazine monohydrochloride . The reaction conditions are usually mild, and the reactions offer broad substrate scope and excellent functional group tolerance .


Molecular Structure Analysis

The molecular structure of “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” can be represented by the molecular formula C7H9N2O2 . The InChI Key of this compound is VFMGOJUUTAPPDA-UHFFFAOYSA-M .


Chemical Reactions Analysis

Pyrazole compounds, including “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid”, can undergo various chemical reactions. For instance, they can participate in acceptorless dehydrogenative coupling reactions with 1,3-diols to provide pyrazoles and 2-pyrazolines . They can also undergo a phosphine-free [3+2] cycloaddition reaction with dialkyl azodicarboxylates .


Physical And Chemical Properties Analysis

“1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” appears as white to cream or pale yellow crystals or powder . It has an assay (Aqueous acid-base Titration) of ≥96.0 to ≤104.0% . Its melting point ranges from 136.0 to 145.0°C .

Safety and Hazards

This compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Therefore, it is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .

Future Directions

The future directions for “1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid” and similar compounds could involve further design of pesticides . As the demand for crops increases sharply, the development of lower toxicity and efficient pesticides appears particularly important and urgent .

Mechanism of Action

Target of Action

Pyrazole derivatives, which include 1-ethyl-3-nitro-1h-pyrazole-5-carboxylic acid, have been extensively studied and are known to exhibit diverse biological activities . They have been found to act as antituberculosis, antimicrobial, antifungal, anti-inflammatory, anticancer, and antidiabetic agents . The specific targets for these actions vary widely and are often dependent on the specific structure and functional groups present in the pyrazole derivative.

Mode of Action

The mode of action of pyrazole derivatives often involves interaction with biological targets, leading to changes in cellular processes . The nitro group in 1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid could potentially undergo reduction in the body, leading to the formation of reactive species that could interact with biological targets .

Biochemical Pathways

Given the diverse biological activities of pyrazole derivatives, it is likely that multiple pathways could be affected . These could potentially include pathways related to inflammation, cancer, diabetes, and microbial infections .

Pharmacokinetics

The presence of the carboxylic acid group could potentially influence its absorption and distribution, as this group can form hydrogen bonds with biological molecules and can ionize under physiological conditions .

Result of Action

Given the diverse biological activities of pyrazole derivatives, the effects could potentially include inhibition of microbial growth, reduction of inflammation, inhibition of cancer cell proliferation, and modulation of blood glucose levels .

Action Environment

Factors such as ph, temperature, and the presence of other substances could potentially influence the stability and activity of the compound .

properties

IUPAC Name

2-ethyl-5-nitropyrazole-3-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H7N3O4/c1-2-8-4(6(10)11)3-5(7-8)9(12)13/h3H,2H2,1H3,(H,10,11)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MTBVWZZYIPQLBF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CC(=N1)[N+](=O)[O-])C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H7N3O4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

185.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-ethyl-3-nitro-1H-pyrazole-5-carboxylic acid

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